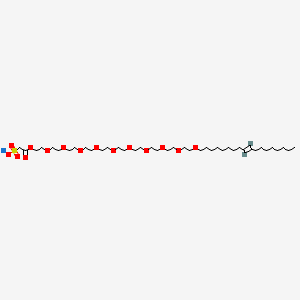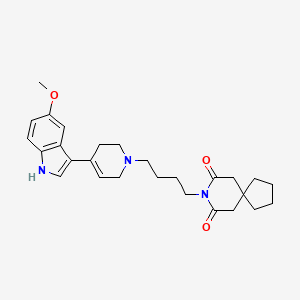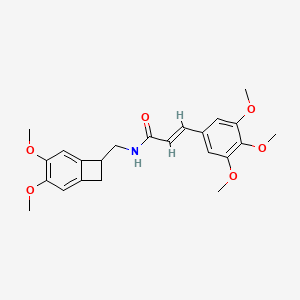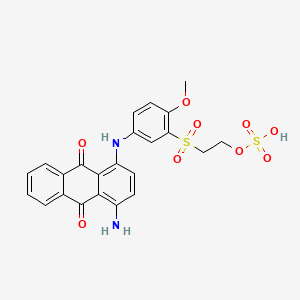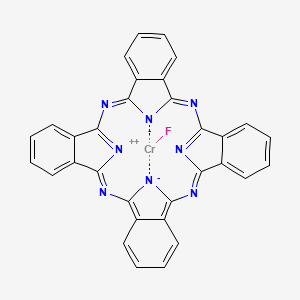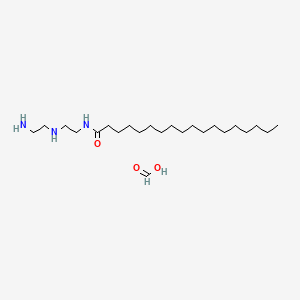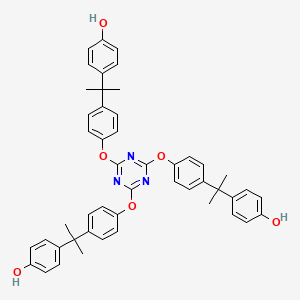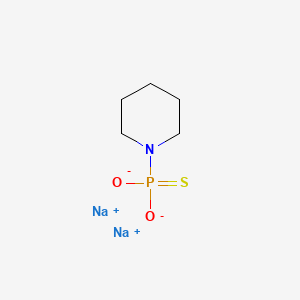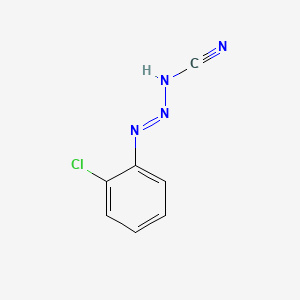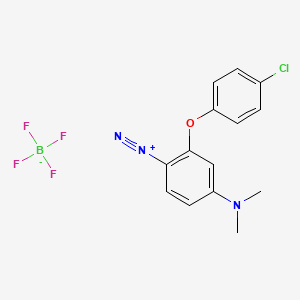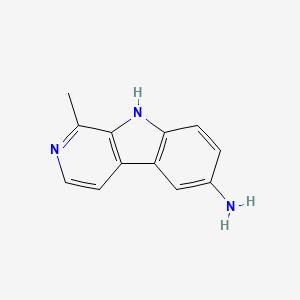
9H-Pyrido(3,4-b)indole, 6-amino-1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Pyrido(3,4-b)indole, 6-amino-1-methyl- is a heterocyclic aromatic compound that belongs to the class of beta-carbolines. This compound is characterized by a tricyclic structure comprising an indole ring system fused to a pyridine ring. It is known for its significant biological activities and has been the subject of extensive research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indole, 6-amino-1-methyl- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with a carbonyl compound under acidic conditions to form the indole ring system . The specific conditions and reagents used can vary, but common reagents include methanesulfonic acid and methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
9H-Pyrido(3,4-b)indole, 6-amino-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, tetrahydro-beta-carbolines, and various substituted indoles, depending on the specific reaction conditions and reagents used.
科学研究应用
9H-Pyrido(3,4-b)indole, 6-amino-1-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and natural products.
Industry: The compound is used as a matrix for the analysis of cyclodextrins and sulfated oligosaccharides.
作用机制
The mechanism of action of 9H-Pyrido(3,4-b)indole, 6-amino-1-methyl- involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as CYP450, which plays a role in drug metabolism . Additionally, it can intercalate with DNA, affecting gene expression and cellular functions . The compound’s neuroprotective effects are attributed to its ability to modulate neurotransmitter systems and enhance neurotrophic factor expression .
相似化合物的比较
Similar Compounds
9H-Pyrido(3,4-b)indole: The parent compound of the beta-carbolines, known for its biological activities.
1-Methyl-9H-pyrido(3,4-b)indole:
2-Methyl-beta-carboline: Another derivative with distinct pharmacological effects.
Uniqueness
9H-Pyrido(3,4-b)indole, 6-amino-1-methyl- stands out due to its specific amino and methyl substituents, which confer unique biological activities and chemical reactivity. These modifications enhance its potential as a therapeutic agent and a valuable tool in scientific research.
属性
CAS 编号 |
102206-91-7 |
|---|---|
分子式 |
C12H11N3 |
分子量 |
197.24 g/mol |
IUPAC 名称 |
1-methyl-9H-pyrido[3,4-b]indol-6-amine |
InChI |
InChI=1S/C12H11N3/c1-7-12-9(4-5-14-7)10-6-8(13)2-3-11(10)15-12/h2-6,15H,13H2,1H3 |
InChI 键 |
ZPIXSVIDESIDHF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC2=C1NC3=C2C=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


